molecular formula C8H14N2O5 B14370858 5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione CAS No. 93623-77-9

5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione

Katalognummer: B14370858
CAS-Nummer: 93623-77-9
Molekulargewicht: 218.21 g/mol
InChI-Schlüssel: HMHSNVNXOBPDLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction may proceed through a multi-step process involving the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6-Dimethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione
  • 5,6-Diethoxy-5-methoxydihydropyrimidine-2,4(1H,3H)-dione

Uniqueness

5,6-Diethoxy-5-hydroxydihydropyrimidine-2,4(1H,3H)-dione may have unique properties compared to similar compounds, such as different biological activities or improved stability under certain conditions.

Eigenschaften

CAS-Nummer

93623-77-9

Molekularformel

C8H14N2O5

Molekulargewicht

218.21 g/mol

IUPAC-Name

5,6-diethoxy-5-hydroxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C8H14N2O5/c1-3-14-6-8(13,15-4-2)5(11)9-7(12)10-6/h6,13H,3-4H2,1-2H3,(H2,9,10,11,12)

InChI-Schlüssel

HMHSNVNXOBPDLB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1C(C(=O)NC(=O)N1)(O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.